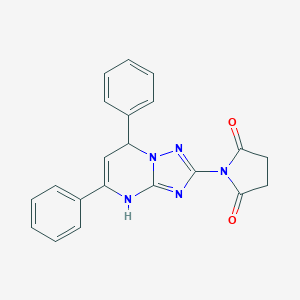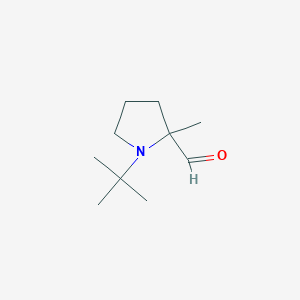
1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde is a chemical compound that is widely used in scientific research. It is also known as TMC or tert-butyl methylpyrroline carboxaldehyde. This compound has a unique chemical structure that makes it useful in various applications, including drug discovery, chemical synthesis, and material science. In
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde depends on its application. As a DPP-IV inhibitor, TMC binds to the active site of the enzyme and prevents it from cleaving incretin hormones, which are involved in glucose homeostasis. As a fluorescent probe, TMC reacts with ROS to form a fluorescent product that can be detected using fluorescence microscopy or flow cytometry.
Biochemical and Physiological Effects
1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde has been shown to have several biochemical and physiological effects. As a DPP-IV inhibitor, TMC increases the levels of incretin hormones, which in turn increases insulin secretion and lowers blood glucose levels. TMC has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, TMC has been shown to protect cells from oxidative stress by scavenging ROS.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde in lab experiments is its high purity and stability. TMC is readily available and can be easily synthesized in large quantities. However, one limitation of using TMC is its potential toxicity. It is important to use appropriate safety precautions when handling TMC, as it may cause skin and eye irritation.
Direcciones Futuras
There are several future directions for research involving 1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde. One area of interest is the development of new DPP-IV inhibitors for the treatment of type 2 diabetes. TMC has shown promising results in preclinical studies, and further research may lead to the development of new drugs. Another area of interest is the use of TMC as a fluorescent probe for imaging ROS in living cells. Further optimization of TMC as a probe may lead to new insights into the role of ROS in various biological processes. Finally, TMC may have potential applications in material science, such as the synthesis of new polymers or the development of new sensors.
Métodos De Síntesis
The synthesis of 1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde involves the reaction of tert-butylamine and 2-methylpyrrole-2-carboxylic acid with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is then purified by column chromatography to obtain pure 1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde.
Aplicaciones Científicas De Investigación
1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde has several applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used in drug discovery as a tool to identify and optimize drug candidates. TMC has been shown to be a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes. Additionally, TMC has been used as a fluorescent probe to detect reactive oxygen species (ROS) in cells.
Propiedades
Número CAS |
174914-31-9 |
|---|---|
Nombre del producto |
1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde |
Fórmula molecular |
C10H19NO |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
1-tert-butyl-2-methylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C10H19NO/c1-9(2,3)11-7-5-6-10(11,4)8-12/h8H,5-7H2,1-4H3 |
Clave InChI |
WMRCVKBINATNNU-UHFFFAOYSA-N |
SMILES |
CC1(CCCN1C(C)(C)C)C=O |
SMILES canónico |
CC1(CCCN1C(C)(C)C)C=O |
Sinónimos |
2-Pyrrolidinecarboxaldehyde,1-(1,1-dimethylethyl)-2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






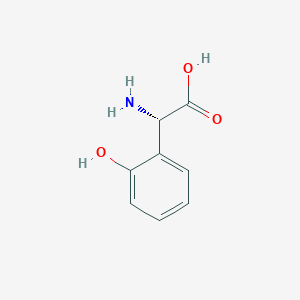
![2-[(Acetamidomethyl)amino]-2-oxoethyl acetate](/img/structure/B68830.png)
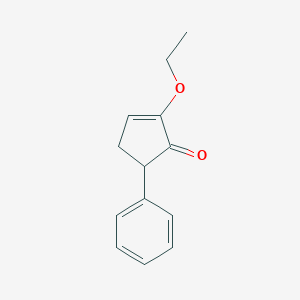
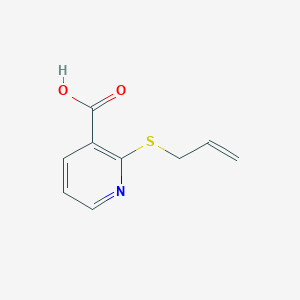


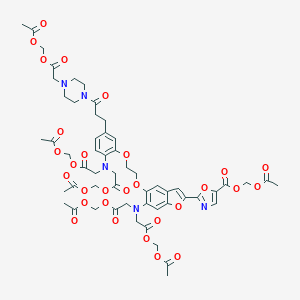
![Furo[2,3-b]pyridine-6-methanamine](/img/structure/B68843.png)
![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)

